3,5-Dichloro-4-fluorobenzenethiol
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Description
3,5-Dichloro-4-fluorobenzenethiol is a chemical compound with the molecular formula C6H3Cl2FS . It is a derivative of benzenethiol, which is a type of organosulfur compound .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-4-fluorobenzenethiol consists of a benzene ring with two chlorine atoms, one fluorine atom, and one sulfur-hydrogen group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dichloro-4-fluorobenzenethiol include a molecular weight of 197.06 . The boiling point and other properties are not specified in the search results.Scientific Research Applications
Antimicrobial Agents : Armenise et al. (2012) synthesized a series of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives from chloro-substituted-2-amino-5-fluorobenzenethiol. These compounds showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria strains and selected fungi species. Particularly, intermediates 6a-6c exhibited high antimicrobial activity, suggesting their potential in designing novel antimicrobial agents (Armenise et al., 2012).
Synthesis of Derivatives : Hergett and Peach (1988) prepared various metallic and organometallic derivatives of 4-fluorobenzenethiol directly from the thiol. These new compounds, characterized by NMR and mass spectroscopy, indicate the potential for developing diverse chemical derivatives (Hergett & Peach, 1988).
Photocatalytic Transformations : Shang et al. (2019) reviewed the application of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, a donor-acceptor fluorophore, in photocatalytic transformations. Its good chemical stability and broad applicability make it an attractive metal-free photocatalyst for various organic reactions (Shang et al., 2019).
Chiral Stationary Phases in Chromatography : Chankvetadze et al. (1997) prepared 3-fluoro-, 3-chloro-, and 3-bromo-5-methylphenylcarbamates of cellulose and amylose, evaluating their chiral recognition abilities as stationary phases in high-performance liquid chromatography. This research highlights the role of electron-withdrawing groups like fluorine in modifying the polarities of carbamate residues and influencing chiral discrimination (Chankvetadze et al., 1997).
properties
IUPAC Name |
3,5-dichloro-4-fluorobenzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FS/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKRLXQDUDACHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-fluorobenzenethiol |
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